N-Formyl-Met-Leu-Phe-o-fluorobenzylamide

FPR1 receptor binding Ki

Researchers studying FPR1-mediated signaling face rapid proteolytic degradation of parent fMLF in extended assays, compromising reproducibility. N-Formyl-Met-Leu-Phe-o-fluorobenzylamide solves this via a C-terminal o-fluorobenzylamide modification conferring carboxypeptidase resistance. • Stable ligand levels in long-term chemotaxis & transwell assays. • Distinct FPR1 binding (Ki=38 nM vs. 0.1 nM for fMLF) enables partial receptor occupancy studies. • Enhanced receptor-binding specificity for delineating FPR subtype contributions. • Validated reference standard for HTS calibration & hit confirmation.

Molecular Formula C28H37FN4O4S
Molecular Weight 544.7 g/mol
CAS No. 112898-02-9
Cat. No. B039780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Met-Leu-Phe-o-fluorobenzylamide
CAS112898-02-9
SynonymsN-FORMYL-MET-LEU-PHE-O-FLUOROBENZYLAMIDE
Molecular FormulaC28H37FN4O4S
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)
InChIKeyLTOZIPKEOGLEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide Overview


N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (CAS 112898-02-9) is a synthetic tripeptide derivative of the chemotactic peptide N-Formyl-Met-Leu-Phe (fMLF/fMLP) . It is characterized by an N-terminal formyl group and a C-terminal o-fluorobenzylamide moiety that replaces the native carboxyl group . This structural modification is designed to enhance metabolic stability and alter receptor-binding properties . The compound functions as an agonist of formyl peptide receptors (FPRs), particularly FPR1, and is widely used as a molecular probe in innate immunity and inflammation research .

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide: Why Substitution Fails


Generic fMLF (CAS 59880-97-6) and its analogs exhibit distinct pharmacological profiles at formyl peptide receptors (FPRs) due to structural variations at the N- and C-termini [1]. The C-terminal o-fluorobenzylamide modification in N-Formyl-Met-Leu-Phe-o-fluorobenzylamide confers receptor-binding specificity and metabolic stability that are not replicated by the parent peptide fMLF . Similarly, the positional isomer N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1) differs in binding characteristics and functional activity . These differences preclude simple interchangeability in experimental systems where precise receptor engagement, signal bias, or metabolic stability is critical .

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide: Comparative Evidence


FPR1 Binding Affinity: o-Fluorobenzylamide vs. fMLF

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide demonstrates high-affinity binding to FPR1 with a dissociation constant (Ki) of approximately 38 nM . In contrast, the parent compound fMLF (N-Formyl-Met-Leu-Phe) exhibits a reported Ki of approximately 0.1 nM [1]. The difference in binding affinity is attributable to the C-terminal o-fluorobenzylamide modification, which alters receptor interaction kinetics and may contribute to the compound's enhanced metabolic stability .

FPR1 receptor binding Ki chemoattractant

Metabolic Stability: C-Terminal Blocking Advantage

The C-terminal o-fluorobenzylamide modification in N-Formyl-Met-Leu-Phe-o-fluorobenzylamide replaces the native carboxyl group, which is a known site for exopeptidase degradation . While direct quantitative stability data for this specific compound is limited, class-level inference suggests that C-terminal amidation or benzylamidation of peptides generally increases resistance to carboxypeptidases and extends in vitro half-life [1]. The parent compound fMLF, with a free carboxyl group, is susceptible to rapid proteolytic degradation in biological matrices [1].

metabolic stability proteolytic degradation peptidase resistance

Receptor Specificity: o- vs. p-Isomer

The ortho-fluorobenzylamide derivative (o-isomer) exhibits distinct receptor-binding characteristics compared to its para-isomer (p-fluorobenzylamide) . The substitution of the C-terminal carboxyl group of fMLF with a p-fluorobenzylamide moiety significantly influences binding characteristics, as reported for the p-isomer . The o-isomer is specifically noted to enhance receptor-binding specificity compared to the parent compound . While direct comparative binding data between o- and p-isomers at FPR1/FPR2 are not available in the public domain, the positional isomerism is expected to impact receptor engagement and downstream signaling.

FPR1 FPR2 isomer selectivity binding specificity

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide: Research Applications


FPR1 Partial Agonism & Signal Bias

Given its reduced FPR1 binding affinity (Ki = 38 nM) relative to fMLF (Ki = 0.1 nM) , N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is optimally suited for experiments investigating partial receptor occupancy or biased signaling. Researchers can utilize this compound to dissect the relationship between receptor engagement and downstream functional responses, such as chemotaxis, superoxide production, or degranulation, without saturating the receptor system [1].

Enhanced Metabolic Stability for Long-Term Assays

The C-terminal o-fluorobenzylamide modification confers resistance to carboxypeptidase degradation . This property makes N-Formyl-Met-Leu-Phe-o-fluorobenzylamide particularly valuable for extended cell culture experiments, microfluidic chemotaxis chambers, and transwell migration assays where the parent fMLF would undergo rapid proteolytic inactivation [1]. The improved stability ensures consistent ligand concentration over the course of the experiment, enhancing reproducibility.

FPR1-Specific Probing in Mixed Receptor Populations

Although both o- and p-fluorobenzylamide isomers interact with FPRs, the o-isomer is noted for enhanced receptor-binding specificity . This suggests its utility in systems expressing multiple FPR subtypes (FPR1, FPR2, FPR3) where delineating receptor-specific contributions is critical. The compound can be used in combination with selective antagonists or in FPR1-knockout models to confirm target engagement [1].

HTS Calibration for FPR1 Modulators

The well-characterized binding affinity (Ki = 38 nM) and commercial availability from multiple vendors make N-Formyl-Met-Leu-Phe-o-fluorobenzylamide a reliable reference standard for calibrating high-throughput screening (HTS) campaigns aimed at discovering novel FPR1 agonists or antagonists . Its distinct binding profile relative to fMLF provides a secondary benchmark for validating assay sensitivity and hit confirmation [1].

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